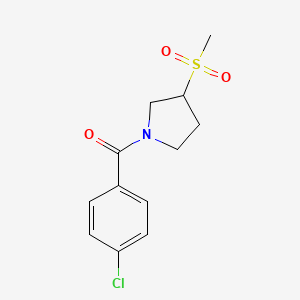
(4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” is a chemical compound that belongs to the category of heterocyclic organic compounds . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” is characterized by a pyrrolidine ring, a methylsulfonyl group, and a 4-chlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Photochemically Induced Radical Alkenylation
The compound serves as a precursor in the direct alkenylation of C(sp3)–H bonds through a photochemically induced radical alkenylation process. This metal-free reaction allows for the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units, demonstrating an efficient method for extending carbon skeletons for the synthesis of structurally complex natural products and pharmaceuticals (Amaoka et al., 2014).
Synthesis and Biological Activities
This compound is also part of a series of novel N-phenylpyrazolyl aryl methanones derivatives, showcasing favorable herbicidal and insecticidal activities. The synthesis of such derivatives highlights the compound's role in the development of new agrochemical solutions (Wang et al., 2015).
Production of Chiral Intermediates
Significantly, it's involved in the biotransformation process for producing key chiral intermediates, such as for the anti-allergic drug Betahistine, demonstrating its importance in the pharmaceutical industry for producing stereoselective compounds (Ni et al., 2012).
Crystal and Molecular Structure Analysis
Research into the crystal and molecular structure of related compounds provides insights into their potential applications in material science and drug design, offering a deeper understanding of their physical and chemical properties (Lakshminarayana et al., 2009).
Anticancer and Antimicrobial Agents
Further studies focus on synthesizing and evaluating compounds with potential anticancer and antimicrobial activities. Such research underscores the compound's potential in the development of new therapeutic agents (Katariya et al., 2021).
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been associated with a variety of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the targets’ function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The presence of the pyrrolidine ring in its structure may influence its pharmacokinetic profile . The stereochemistry of the molecule, influenced by the pyrrolidine ring, can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Result of Action
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The presence of the pyrrolidine ring in its structure may influence its stability and efficacy in different environments .
Propriétés
IUPAC Name |
(4-chlorophenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-18(16,17)11-6-7-14(8-11)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOMVJRLMHLHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

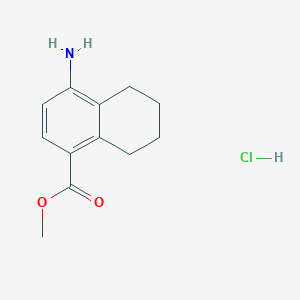

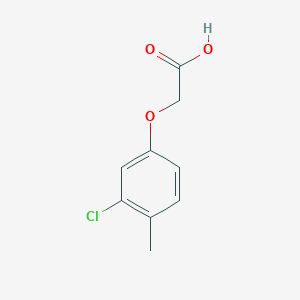
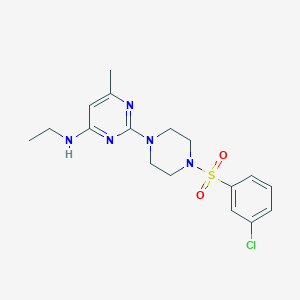

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2994308.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2994309.png)

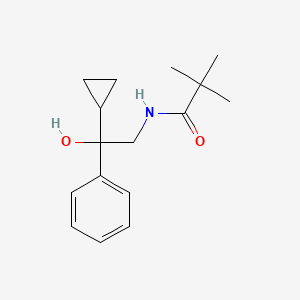

![N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide](/img/structure/B2994320.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2994321.png)
![6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2994322.png)
![N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide](/img/structure/B2994325.png)